Unraveling the Immunological Role of TNF-α Inhibition: A Technical Overview of BI-1950 (Proxy: BAT2506/Golimumab)
Unraveling the Immunological Role of TNF-α Inhibition: A Technical Overview of BI-1950 (Proxy: BAT2506/Golimumab)
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "BI-1950" is not referenced in publicly available scientific literature or clinical trial databases. This document uses Bio-Thera Solutions' BAT2506, a biosimilar of golimumab, as a proxy to illustrate the function of a therapeutic agent with a similar potential designation and mechanism of action within the field of immunology. All data and pathways described herein relate to the known functions of golimumab, a human IgG1κ monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α).
Core Function in Immunology
BI-1950 (proxy: BAT2506/golimumab) is a monoclonal antibody that functions as a potent inhibitor of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, BI-1950 prevents the cytokine from interacting with its receptors (TNFR1 and TNFR2) on the surface of immune and endothelial cells. This blockade disrupts the downstream inflammatory cascade, leading to a reduction in the signs and symptoms of chronic inflammation.
Elevated levels of TNF-α are a hallmark of several chronic inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis.[1][2][3][4] In these diseases, TNF-α drives joint inflammation, destruction, and other systemic effects. BI-1950's primary immunomodulatory function is to neutralize the biological activity of TNF-α, thereby restoring a more balanced immune state.
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy and biological effects of golimumab, the reference product for BAT2506. This data is indicative of the expected performance of a high-quality biosimilar.
| Parameter | Value | Condition | Source |
| Psoriatic Arthritis (PsA) Efficacy | |||
| ACR20 Response (Week 14) | 51% (drug) vs. 9% (placebo) | Active PsA | [N/A] |
| Rheumatoid Arthritis (RA) Efficacy | |||
| ACR20 Response (Week 14, with MTX) | 55-62% (drug) vs. 28-33% (placebo) | Moderate to Severe RA | [N/A] |
| Ankylosing Spondylitis (AS) Efficacy | |||
| ASAS20 Response (Week 14) | 59-60% (drug) vs. 22% (placebo) | Active AS | [N/A] |
| Ulcerative Colitis (UC) Efficacy | |||
| Clinical Response (Week 6) | 51-55% (drug) vs. 30% (placebo) | Moderate to Severe UC | [N/A] |
| Biomarker Modulation | |||
| C-reactive protein (CRP) Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| Interleukin-6 (IL-6) Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| ICAM-1 Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| MMP-3 Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
| VEGF Reduction | Significant reduction from baseline | RA, PsA, AS | [3][4] |
Note: The efficacy data presented is from clinical trials of the reference product, golimumab. Biosimilar clinical trials aim to demonstrate equivalence in efficacy and safety.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of BI-1950 (proxy: BAT2506/golimumab) and the experimental workflow for its characterization.
Caption: Mechanism of action of BI-1950 (proxy) in blocking TNF-α signaling.
Caption: Workflow for determining the in vitro potency of BI-1950 (proxy).
Experimental Protocols
In Vitro TNF-α Neutralization Assay
Objective: To determine the in vitro potency of BI-1950 (proxy: BAT2506/golimumab) by measuring its ability to neutralize TNF-α-induced cytotoxicity in a cell-based assay.
Materials:
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L929 mouse fibroblast cell line (ATCC CCL-1)
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Recombinant human TNF-α
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Actinomycin D
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BI-1950 (proxy) at various concentrations
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Complete culture medium (e.g., DMEM with 10% FBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
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96-well microplates
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Spectrophotometer
Methodology:
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Cell Seeding: L929 cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight to allow for attachment.
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Preparation of Reagents: Serial dilutions of BI-1950 are prepared. A stock solution of TNF-α is diluted to a final concentration that induces approximately 80% cell death. Actinomycin D is added to sensitize the cells to TNF-α-induced apoptosis.
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Treatment: The culture medium is replaced with fresh medium containing a fixed concentration of TNF-α and varying concentrations of BI-1950. Control wells include cells with medium only, cells with TNF-α only, and cells with BI-1950 only.
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Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
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Viability Assessment: A cell viability reagent such as MTT is added to each well and incubated according to the manufacturer's instructions. The resulting formazan crystals are solubilized, and the absorbance is read at the appropriate wavelength.
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Data Analysis: The percentage of cell viability is calculated for each concentration of BI-1950 relative to the control wells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of neutralization against the log concentration of BI-1950 and fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity and kinetics of BI-1950 (proxy: BAT2506/golimumab) to human TNF-α.
Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5 chip)
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Recombinant human TNF-α
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BI-1950 (proxy) at various concentrations
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Amine coupling kit (EDC, NHS)
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Running buffer (e.g., HBS-EP+)
Methodology:
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Ligand Immobilization: Recombinant human TNF-α is immobilized on the surface of a sensor chip using standard amine coupling chemistry.
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Analyte Injection: A series of concentrations of BI-1950 are injected over the sensor chip surface, allowing for association. This is followed by an injection of running buffer to monitor dissociation.
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Regeneration: The sensor surface is regenerated between cycles using a low pH buffer to remove the bound antibody.
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Data Analysis: The binding sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A low KD value indicates high binding affinity.
This technical guide provides a foundational understanding of the immunological function of a TNF-α inhibitor, using BAT2506/golimumab as a proxy for the requested "BI-1950". The provided data, diagrams, and protocols are representative of the characterization and mechanism of action for this class of therapeutic antibodies.
References
- 1. Bio-Thera Solutions, Ltd., [bio-thera.com]
- 2. Bio-Thera Solutions Announces FDA Accepts Biologics License Application for BAT2506, a Proposed Biosimilar to Simponi® [prnewswire.com]
- 3. Accord BioPharma Strengthens Pipeline Through Exclusive U.S. Licensing Agreement with Bio-Thera for BAT2506, a Proposed Golimumab Biosimilar [prnewswire.com]
- 4. Bio-Thera Solutions Signs Exclusive License Deal with Intas for BAT2506 Biosimilar in the U.S. - Pharma Journalist [pharmajournalist.com]
